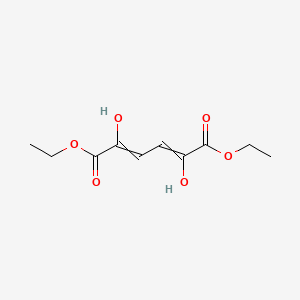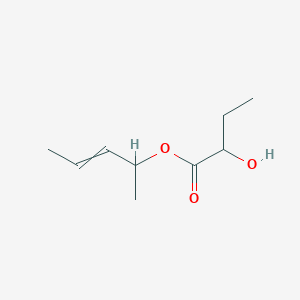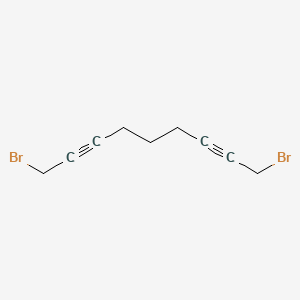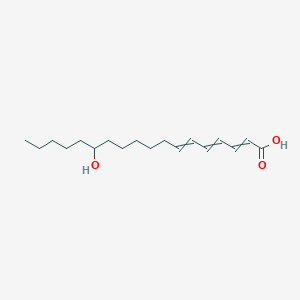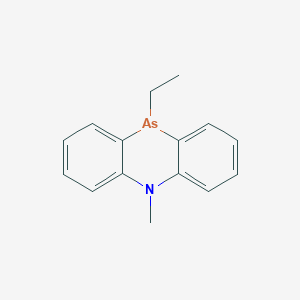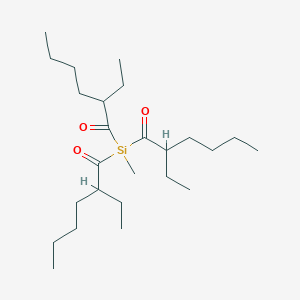![molecular formula C22H24N2O3 B14295054 2,2'-[(2-Hydroxy-1,3-phenylene)bis(methyleneazanediylmethylene)]diphenol CAS No. 121271-37-2](/img/structure/B14295054.png)
2,2'-[(2-Hydroxy-1,3-phenylene)bis(methyleneazanediylmethylene)]diphenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2’-[(2-Hydroxy-1,3-phenylene)bis(methyleneazanediylmethylene)]diphenol is a complex organic compound with significant applications in various fields of science and industry. This compound is characterized by its unique structure, which includes multiple phenolic and methylene groups, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-[(2-Hydroxy-1,3-phenylene)bis(methyleneazanediylmethylene)]diphenol typically involves the reaction of 2-hydroxy-1,3-phenylenediamine with formaldehyde and phenol under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as an acid or base, to facilitate the formation of the desired product. The reaction conditions, including temperature, pressure, and reaction time, are optimized to achieve high yields and purity of the compound.
Industrial Production Methods
In an industrial setting, the production of 2,2’-[(2-Hydroxy-1,3-phenylene)bis(methyleneazanediylmethylene)]diphenol involves large-scale reactors and continuous processing techniques. The raw materials are fed into the reactor, where they undergo the necessary chemical reactions under controlled conditions. The product is then purified using techniques such as distillation, crystallization, or chromatography to obtain the final compound with the desired specifications.
Chemical Reactions Analysis
Types of Reactions
2,2’-[(2-Hydroxy-1,3-phenylene)bis(methyleneazanediylmethylene)]diphenol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of phenolic and methylene groups in the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used to oxidize the phenolic groups.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed to reduce the compound.
Substitution: Halogenation or nitration reactions can be carried out using reagents like chlorine or nitric acid under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation of the phenolic groups can lead to the formation of quinones, while reduction can yield hydroquinones
Scientific Research Applications
2,2’-[(2-Hydroxy-1,3-phenylene)bis(methyleneazanediylmethylene)]diphenol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex organic molecules and polymers.
Biology: The compound is studied for its potential biological activities, including antioxidant and antimicrobial properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of resins, adhesives, and coatings due to its chemical stability and reactivity.
Mechanism of Action
The mechanism of action of 2,2’-[(2-Hydroxy-1,3-phenylene)bis(methyleneazanediylmethylene)]diphenol involves its interaction with specific molecular targets and pathways. The phenolic groups can participate in redox reactions, influencing cellular oxidative stress and signaling pathways. The methylene groups can facilitate the formation of covalent bonds with other molecules, enhancing the compound’s reactivity and potential biological activities.
Comparison with Similar Compounds
Similar Compounds
- 2,2’-[(2-Hydroxypropane-1,3-diyl)bis(oxy-4,1-phenylene)]diacetamide
- 2,2’-[(2-Hydroxy-1,3-phenylene)bis(methylene)]bis(4,6-dimethylphenol)
Uniqueness
Compared to similar compounds, 2,2’-[(2-Hydroxy-1,3-phenylene)bis(methyleneazanediylmethylene)]diphenol stands out due to its unique combination of phenolic and methylene groups. This structure provides a balance of stability and reactivity, making it suitable for a wide range of applications in different fields. Its ability to undergo various chemical reactions and form stable products further enhances its versatility and usefulness in scientific research and industrial applications.
Properties
CAS No. |
121271-37-2 |
|---|---|
Molecular Formula |
C22H24N2O3 |
Molecular Weight |
364.4 g/mol |
IUPAC Name |
2,6-bis[[(2-hydroxyphenyl)methylamino]methyl]phenol |
InChI |
InChI=1S/C22H24N2O3/c25-20-10-3-1-6-16(20)12-23-14-18-8-5-9-19(22(18)27)15-24-13-17-7-2-4-11-21(17)26/h1-11,23-27H,12-15H2 |
InChI Key |
RPOXOCIJLBIXER-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)CNCC2=C(C(=CC=C2)CNCC3=CC=CC=C3O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



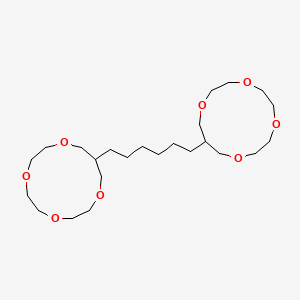

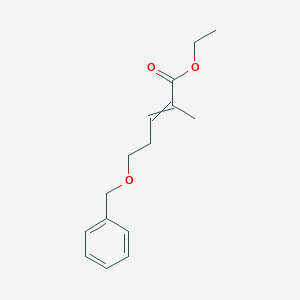
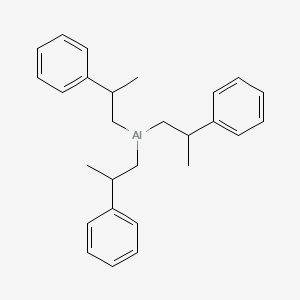
![2,4-Di-tert-butyl-6-[methoxy(diphenyl)silyl]phenol](/img/structure/B14294997.png)
![8-Fluoro-2,3-dihydro-1H-cyclopenta[b]quinolin-9-amine](/img/structure/B14295007.png)
